2-Amino-2-cyclohexylacetimidamide
Description
2-Amino-2-cyclohexylacetimidamide is a substituted acetimidamide derivative characterized by a cyclohexyl group attached to the central carbon of the acetimidamide backbone. Acetimidamides are structurally related to acetamides but feature an amidine group (-NH-C(=NH)-) instead of an amide (-NH-CO-).
Properties
Molecular Formula |
C8H17N3 |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-amino-2-cyclohexylethanimidamide |
InChI |
InChI=1S/C8H17N3/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5,9H2,(H3,10,11) |
InChI Key |
YAVPNYKUSJYSMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C(=N)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-cyclohexylacetimidamide typically involves the reaction of cyclohexylamine with acetonitrile under specific conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-cyclohexylacetimidamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-2-cyclohexylacetimidamide has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Amino-2-cyclohexylacetimidamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and physicochemical differences between 2-amino-2-cyclohexylacetimidamide and related compounds:
Key Comparative Insights:
Functional Group Differences: The amidine group in this compound enhances its basicity compared to acetamide derivatives like 2-[(2-chlorophenyl)amino]-N-cyclohexylacetamide, which contain amide groups. This may affect solubility in aqueous environments and binding interactions in biological systems .
Chlorophenyl groups (e.g., in 2-[(2-chlorophenyl)amino]-N-cyclohexylacetamide) may enhance electronic effects, influencing stability and receptor affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
